molecular formula C10H18N2 B1480521 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane CAS No. 2097958-12-6

8-Cyclopropyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1480521
CAS No.: 2097958-12-6
M. Wt: 166.26 g/mol
InChI Key: VPBZIFDPXMOTHN-UHFFFAOYSA-N
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Description

8-Cyclopropyl-5,8-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Cyclopropyl-5,8-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors . Sigma receptors, including sigma-1 and sigma-2, are involved in various biological and pathological conditions. This compound interacts with these receptors, influencing their activity. The compound has been evaluated in sigma-1 and sigma-2 receptor binding assays, demonstrating its potential as a sigma receptor ligand . The nature of these interactions involves binding to the receptor sites, which can modulate receptor activity and downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with sigma receptors, which are highly expressed in both central and peripheral nervous systems . The compound’s interaction with sigma receptors can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can lead to neuroprotective and anti-inflammatory effects, while sigma-2 receptor interaction may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sigma receptors. Upon binding to sigma-1 receptors, the compound can induce receptor oligomerization, leading to the modulation of ion channels and G-protein-coupled receptors . This interaction can result in changes in intracellular calcium levels, influencing various cellular processes. Additionally, this compound can act as an antagonist or agonist, depending on the receptor subtype and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with specific thresholds for therapeutic and toxic effects . At lower doses, this compound may exert beneficial effects, such as neuroprotection and analgesia. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage effects is crucial for optimizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects

Properties

IUPAC Name

8-cyclopropyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-4-10(5-1)8-12(7-6-11-10)9-2-3-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZIFDPXMOTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
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8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
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8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
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8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 5
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 6
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.